molecular formula C30H33N5O3S B15040211 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide CAS No. 303105-53-5

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040211
CAS No.: 303105-53-5
M. Wt: 543.7 g/mol
InChI Key: QMIFQHMPOICHCA-ZCTHSVRISA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazole core substituted at position 3 with a sulfanyl (-S-) group linked to an acetohydrazide moiety. Key structural elements include:

  • Triazole substituents: A 4-tert-butylphenyl group at position 5 and a phenyl group at position 4, enhancing steric bulk and lipophilicity .
  • Benzylidene moiety: A (4-ethoxy-3-methoxyphenyl)methylidene group attached to the hydrazide nitrogen, contributing electron-donating (methoxy, ethoxy) and steric effects .

Properties

CAS No.

303105-53-5

Molecular Formula

C30H33N5O3S

Molecular Weight

543.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5O3S/c1-6-38-25-17-12-21(18-26(25)37-5)19-31-32-27(36)20-39-29-34-33-28(35(29)24-10-8-7-9-11-24)22-13-15-23(16-14-22)30(2,3)4/h7-19H,6,20H2,1-5H3,(H,32,36)/b31-19+

InChI Key

QMIFQHMPOICHCA-ZCTHSVRISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and the final condensation with the hydrazide derivative.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Hydrazide Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with the hydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in substituent patterns on the triazole and benzylidene moieties. Key analogs and their variations are summarized below:

Compound ID Triazole Substituent (Position 5) Benzylidene Substituent Key Properties/Effects References
Target 4-tert-butylphenyl 4-ethoxy-3-methoxyphenyl Enhanced solubility (ethoxy/methoxy); moderate lipophilicity (tert-butyl) -
: 2,4,5-Trimethoxy 4-tert-butylphenyl 2,4,5-trimethoxyphenyl Higher polarity (three methoxy groups); potential metabolic instability
: 4-Chloro-3-nitro 4-tert-butylphenyl 4-chloro-3-nitrophenyl Electron-withdrawing groups (Cl, NO₂); increased reactivity, reduced solubility
: p-Tolyl 4-methylphenyl Phenyl Reduced steric bulk (methyl vs. tert-butyl); lower logP
: Bromophenyl 4-bromophenyl 4-ethylphenyl Halogenation (Br) increases molecular weight; ethyl group enhances lipophilicity

Key Observations :

  • Lipophilicity : The tert-butyl group in the target and compounds increases logP compared to ’s methyl group .
  • Solubility : Methoxy/ethoxy substituents (target, ) improve aqueous solubility versus chloro/nitro groups () .
  • Metabolic Stability : Electron-donating groups (e.g., methoxy) may reduce oxidative metabolism compared to electron-withdrawing substituents .

Computational and Bioactivity Comparisons

Similarity Indexing and Tanimoto Coefficients

Using Tanimoto coefficients (–4, 7), the target compound shares ~70–80% structural similarity with analogs like (2,4,5-trimethoxyphenyl) due to the conserved triazole-sulfanyl-acetohydrazide backbone. However, differences in substituents reduce bioactivity overlap. For example:

  • : Higher similarity in pharmacokinetics (e.g., predicted absorption) but divergent metabolic pathways due to trimethoxy vs. ethoxy-methoxy groups .
  • : Lower similarity (~50–60%) due to nitro/chloro groups, correlating with distinct protein-binding profiles .
Bioactivity Clustering

Hierarchical clustering () groups compounds by shared modes of action. The target compound likely clusters with and analogs due to shared triazole-hydrazide pharmacophores. However, substituent-driven differences may alter target specificity:

  • Target vs. : Both may inhibit enzymes via hydrogen bonding (triazole), but ’s trimethoxy group could enhance π-π stacking with aromatic residues .
  • Target vs. : The nitro group in may confer reactivity toward nucleophilic targets (e.g., cysteine proteases) absent in the target .

Analytical Validation

  • NMR/LCMS : Molecular networking () confirms structural relationships via fragmentation patterns (cosine scores >0.8 for triazole-containing analogs) .
  • X-ray Crystallography : SHELX refinements () validate the E-configuration of the benzylidene group and planarity of the triazole core .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N4OSC_{27}H_{30}N_4OS, and it features a triazole ring, which is known for its biological significance. The presence of the sulfanyl group and hydrazide moiety may contribute to its biological activity.

PropertyValue
Molecular Weight510.57 g/mol
Density1.25 g/cm³ (predicted)
pKa12.37 (predicted)

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to triazoles. For instance, derivatives containing triazole rings have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening

In a comparative study, a series of triazole derivatives were tested for their antibacterial effects. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity. The compound was found to possess moderate activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of triazole compounds. A study demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation .

Anticancer Activity

The anticancer properties of triazole derivatives have been well-documented. For example, compounds similar to the target molecule have been evaluated for their ability to induce apoptosis in cancer cell lines . Notably, some derivatives showed promising results in inhibiting cancer cell growth through various pathways, including the modulation of cell cycle progression.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

The biological activity of the compound may be attributed to its ability to interact with specific biological targets. For instance, the triazole moiety can act as a chelating agent for metal ions or participate in hydrogen bonding with active sites on enzymes or receptors.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with proteins involved in disease pathways. These studies suggest that the compound may bind effectively to target sites relevant to its observed activities .

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